

Application Notes and Protocols for Electrochemical Detection of Sudan I

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its illegal use as a food additive to enhance the color of products like chili powder, tomato sauce, and ketchup poses a significant health risk to consumers.[2][3] Traditional detection methods such as high-performance liquid chromatography (HPLC) and mass spectrometry can be time-consuming and require expensive equipment.[4][5] Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the on-site and high-throughput screening of **Sudan I** in food samples.

These application notes provide a comprehensive overview of recent advancements in the development of electrochemical sensors for **Sudan I** detection. Detailed protocols for the fabrication of modified electrodes and the analytical procedures are outlined to guide researchers in implementing these techniques.

Principle of Electrochemical Detection

The electrochemical detection of **Sudan I** is primarily based on its oxidation at the surface of a modified electrode. The core principle involves the electrocatalytic oxidation of the hydroxyl group on the naphthalene ring of the **Sudan I** molecule. By applying a specific potential to the working electrode, **Sudan I** undergoes an irreversible oxidation reaction, generating a



measurable electrical signal (current). The magnitude of this current is directly proportional to the concentration of **Sudan I** in the sample.

The sensitivity and selectivity of the detection are significantly enhanced by modifying the working electrode with various nanomaterials. These modifications, such as the use of metal oxide nanoparticles, carbon nanotubes, and graphene-based composites, increase the electrode's active surface area, facilitate faster electron transfer, and lower the oxidation overpotential of **Sudan I**.

Data Presentation: Performance of Various Electrochemical Sensors for Sudan I Detection

The following table summarizes the analytical performance of different electrochemical sensors reported for the detection of **Sudan I**, allowing for a clear comparison of their key characteristics.



Electrode Modificatio n	Analytical Technique	Linear Range (µM)	Limit of Detection (LOD) (µM)	Food Samples Tested	Reference
ZnFe ₂ O ₄ Nanoparticles /Screen- Printed Electrode (SPE)	Differential Pulse Voltammetry (DPV)	0.1 - 500.0	0.03	Tomato paste, chili powder, ketchup sauce	
MOF-5/Multi- walled Carbon Nanotubes (MWCNTs)	DPV	0.05 - 50	0.0318	Ketchup, Chili powder	
ZnO-CuO Nanoplates/S PE	DPV	0.6 - 600.0	0.18	Grape juice, tomato sauce, red pepper, apple juice	
Ag-Cu Nanoparticles /Reduced Graphene Oxide (rGO)/Glassy Carbon Electrode (GCE)	Not Specified	0.001 - 10	0.0004	Ketchup, chili powder	
Fe ₃ O ₄ -ZIF- 67/Ionic Liquid Carbon Paste Electrode (ILCPE)	DPV	0.5 - 560	0.1	Not specified	



MnO ₂ Nanorods/GC E	DPV	0.05 - 2.5 & 2.5 - 25	0.0135	Dried and smoked paprika, Atlantic salmon
La³+-doped Co₃O₄ Nanocubes/S PE	DPV	0.3 - 300.0	0.05	Not specified
MWCNTs/Chi tosan/GCE	DPV	Not specified	0.03	Chili powder
CuO/Graphe ne Oxide (GO)/SPE	DPV	0.3 - 700.0	0.093	Not specified
Sudan I- Cu(II) Complex/GC E	DPV	0.04 - 0.09 & 0.09 - 5.3	0.00071	Tomato, chili sauces, ketchup, chili powder

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the electrochemical detection of **Sudan I**.

Protocol 1: Preparation of a ZnFe₂O₄ Nanoparticle Modified Screen-Printed Electrode (ZnFe₂O₄/SPE)

Materials:

- Screen-Printed Electrode (SPE)
- ZnFe₂O₄ nanoparticles
- High-purity water



- Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
- Sudan I standard solution
- Food samples (e.g., tomato paste, chili powder, ketchup)

Equipment:

- Voltammetric analyzer/Potentiostat
- Three-electrode system (if not using an integrated SPE)
- Micropipettes
- Vortex mixer
- Centrifuge

Procedure:

- Preparation of the Modified Electrode:
 - Prepare a homogenous suspension of ZnFe₂O₄ nanoparticles in high-purity water.
 - Carefully drop-cast a small volume (e.g., 5 μL) of the ZnFe₂O₄ suspension onto the working area of the screen-printed electrode.
 - Allow the solvent to evaporate at room temperature to form a stable nanoparticle film on the electrode surface.
- Sample Preparation:
 - Accurately weigh a known amount of the food sample (e.g., 1.0 g).
 - Add a suitable extraction solvent (e.g., methanol or acetonitrile).
 - Vortex the mixture thoroughly to extract Sudan I.
 - Centrifuge the mixture to separate the solid residue.



- Collect the supernatant and dilute it with 0.1 M PBS (pH 7.0) to the desired concentration.
- Electrochemical Measurement:
 - Immerse the prepared ZnFe₂O₄/SPE into the electrochemical cell containing the diluted sample solution.
 - Perform Differential Pulse Voltammetry (DPV) by scanning the potential within a predefined range (e.g., from +0.11 V to +0.69 V).
 - Record the oxidation peak current of Sudan I, which appears at a specific potential (e.g., around +0.55 V).
 - The concentration of Sudan I in the sample is determined by comparing the peak current to a pre-established calibration curve.

Protocol 2: Voltammetric Determination of Sudan I using a Cu(II) Coordination Compound

Materials:

- Glassy Carbon Electrode (GCE)
- Cu(II) solution
- Phosphate buffer solution (PBS, pH 5.0) containing 75% methanol
- Sudan I standard solution
- Food samples (e.g., tomato sauce, chili powder)

Equipment:

- Potentiostat with a three-electrode system (GCE as working electrode, Ag/AgCl as reference, and Pt wire as auxiliary)
- Polishing materials (alumina slurry)



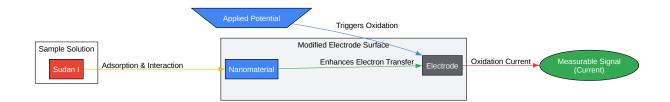
Sonication bath

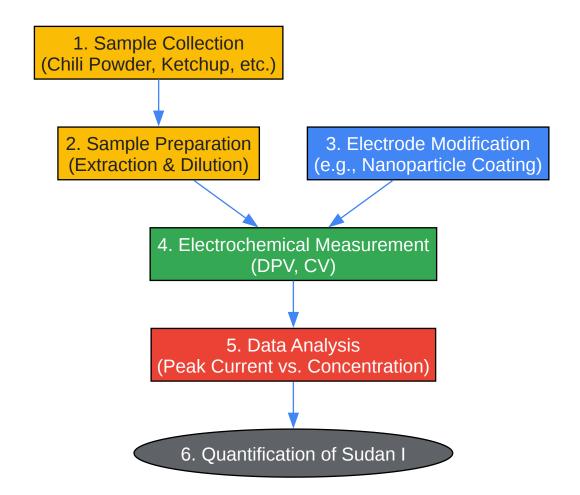
Procedure:

- Electrode Pre-treatment:
 - Polish the GCE with alumina slurry on a polishing cloth to a mirror-like finish.
 - Rinse the electrode thoroughly with deionized water.
 - Soncate the electrode in a 1:1 solution of ethanol and water, followed by sonication in deionized water.
- Electrochemical Measurement:
 - Prepare the measurement solution by adding the sample extract and a specific concentration of Cu(II) solution to the PBS (pH 5.0, 75% methanol) supporting electrolyte.
 - Immerse the pre-treated GCE and other electrodes into the solution.
 - Record the Differential Pulse Voltammograms by scanning the potential from +0.4 V to +1.2 V.
 - The oxidation peak current of the Sudan I-Cu(II) complex at approximately +0.96 V is used for quantification.
 - A significant increase in the oxidation signal is observed in the presence of Cu(II) compared to its absence.

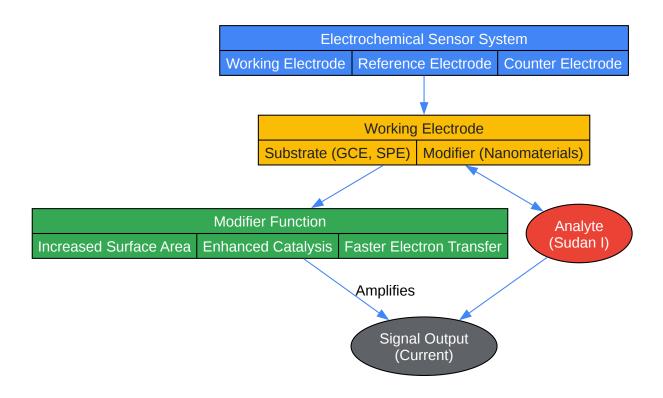
Visualizations Signaling Pathway for Electrochemical Detection of Sudan I











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